Cas no 92-88-6 (4,4'-Dihydroxybiphenyl)

4,4'-Dihydroxybiphenyl structure
4,4'-Dihydroxybiphenyl structure
4,4'-Dihydroxybiphenyl
92-88-6
C12H10O2
186.206603527069
MFCD00002348
34673
24863103

4,4'-Dihydroxybiphenyl Properties

Names and Identifiers

    • 4,4'-Dihydroxybiphenyl
    • 4,4-Dihydroxybiphenyl
    • PPDP
    • p,p-Biphenol
    • Biphenyl-4,4-diol
    • p,p-Diphenol
    • 4,4-Biphenyldiol
    • 4,4-Dihydroxy Diphenyl
    • 4,4'-Dihydroxydiphenyl (DOD)
    • 4-(4-hydroxyphenyl)phenol
    • 4,4'-BIPHENOL
    • 4,4-Biphenol
    • 4,4'-Biphenyldiol
    • 4,4′-Dihydroxybiphenyl
    • 4,4`-Dihydroxybiphenyl
    • 4,4'-bis-hydroxybiphenyl
    • 4,4'-Dihydroxydiphenyl
    • 4,4'-Dioxydiphenyl
    • 4,4'-Diphenol
    • Antioxidant DOD
    • Biphenyl-4,4'-diol
    • p,p'-Biphenol
    • p,p'-Diphenol
    • 4,4′-Biphenyldiol (8CI)
    • 4,4′-Biphenol
    • 4,4′-Bisphenol
    • 4,4′-Dihydroxy-1,1′-biphenyl
    • 4,4′-Dihydroxydiphenyl
    • 4,4′-Diphenol
    • ASM DOD
    • B 0464
    • BPL
    • BPL (phenol)
    • DOD
    • NSC 8711
    • p,p′-Biphenol
    • p,p′-Dihydroxybiphenyl
    • p,p′-Diphenol
    • p-Dihydroxydiphenyl
    • p-Diphenol
    • +Expand
    • MFCD00002348
    • VCCBEIPGXKNHFW-UHFFFAOYSA-N
    • 1S/C12H10O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H
    • OC1C=CC(C2C=CC(O)=CC=2)=CC=1
    • 1908886

Computed Properties

  • 186.06800
  • 2
  • 2
  • 1
  • 186.068
  • 14
  • 145
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 5
  • 0
  • 40.5A^2

Experimental Properties

  • 2.76480
  • 40.46000
  • 1.6010 (estimate)
  • Slightly soluble
  • 280.69°C (rough estimate)
  • 280-282 °C (lit.)
  • 176.1 °C
  • Powder
  • Soluble in ethanol and ether, slightly soluble in water and benzene.
  • Sensitive to light
  • 1.22

4,4'-Dihydroxybiphenyl Security Information

  • GHS07 GHS07
  • DV4725000
  • 2
  • S26-S36-S24/25-S36/37
  • R21; R36/37/38
  • Xn Xn
  • NONH for all modes of transport
  • H312,H315,H319,H335
  • P261,P280,P305+P351+P338
  • warning
  • Store at room temperature
  • III
  • 21-36/37/38
  • Warning
  • Yes
  • 9

4,4'-Dihydroxybiphenyl Customs Data

  • 29061900
  • China Customs Code:

    2907299090

    Overview:

    2907299090 Other polyphenols,Phenolic alcohol.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2907299090 polyphenols; phenol-alcohols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

4,4'-Dihydroxybiphenyl Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003KUQ-10g
4,4'-Dihydroxybiphenyl
92-88-6 97%
10g
$4.00 2024-04-20
A2B Chem LLC
AB66194-10g
4,4'-Dihydroxybiphenyl
92-88-6 97%
10g
$4.00 2024-07-18
Aaron
AR003L32-10g
4,4'-Dihydroxybiphenyl
92-88-6
10g
$3.00
abcr
AB133936-25 g
4,4'-Dihydroxybiphenyl, 99%; .
92-88-6 99%
25g
€60.40 2023-05-10
Alichem
A019117192-1000g
4,4'-Dihydroxybiphenyl
92-88-6 97%
1000g
$164.80 2023-08-31
Ambeed
A337203-10g
[1,1'-Biphenyl]-4,4'-diol
92-88-6 97%
10g
$5.0 2024-07-18
Apollo Scientific
OR4930-100g
4,4'-Dihydroxybiphenyl
92-88-6 99%
100g
£10.00 2023-09-01
Cooke Chemical
A3143912-25G
4,4'-Dihydroxydiphenyl
92-88-6 97%
25g
RMB 24.00 2023-09-07
Enamine
EN300-4290281-0.05g
4-(4-hydroxyphenyl)phenol
92-88-6 95%
0.05g
$19.0 2023-07-07
eNovation Chemicals LLC
D634845-500g
4,4'-Biphenol
92-88-6 97%
500g
$250 2022-10-13

4,4'-Dihydroxybiphenyl Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Hydrogen ion
Reference
N-hydroxyphthalimide
Gambarotti, Cristian; Punta, Carlo; Recupero, Francesco; Zlotorzynska, Maria; Sammis, Glenn, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-9

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium methoxide Catalysts: Tetrabutylammonium bromide ,  Palladium ,  Basolite Z 1200 Solvents: Water ;  20 h, 80 °C
Reference
A Highly Active Heterogeneous Palladium Catalyst for the Suzuki-Miyaura and Ullmann Coupling Reactions of Aryl Chlorides in Aqueous Media
Yuan, Bizhen; Pan, Yingyi; Li, Yingwei; Yin, Biaolin; Jiang, Huanfeng, Angewandte Chemie, 2010, 49(24), 4054-4058

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid ;  2 h, 150 °C
Reference
Preparation of biphenols by oxidative coupling of alkylphenols using a recyclable copper catalyst
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Methanesulfonic acid Solvents: Toluene ;  2 h, 150 °C
Reference
Preparation of tetraalkylbiphenols by the oxidative coupling of dialkylphenols using a recyclable cuprous halide-diamine complex catalyst
, United States, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid Solvents: 2,2,4-Trimethylpentane ;  4 h, 166 °C
Reference
Preparation of tetraalkylbiphenols by the oxidative coupling of dialkylphenols using a copper-amino complex catalyst
, United States, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Sulfuric acid Solvents: Water
Reference
Steroid analogs lacking ring C. III. Synthesis of 4-(trans-4-hydroxycyclohexyl)cyclohexanone
Wilds, A. L.; Shunk, Clifford H.; Hoffman, Carl H., Journal of the American Chemical Society, 1954, 76, 1733-6

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Styrene ,  Potassium carbonate Catalysts: Iron oxide (Fe3O4) (core@shell hybrid with Mg/Al-LDH and support for PdAu-PVP nanoclusters) ,  Poly(vinylpyrrolidone) (protection for palladium-gold alloy nanoclusters) ,  Gold alloy, nonbase, Au,Pd (immobilized on Fe3O4@MgAl-LDH and PVP protected) Solvents: Dimethylformamide ,  Water ;  1 h, 120 °C
Reference
Facile synthesis of magnetic recyclable palladium-gold alloy nanoclusters catalysts PdAur/Fe3O4@LDH and its catalytic applications in Heck reaction
Li, Jin; Wang, Yajuan; Jiang, Shunwang; Zhang, Hui, Journal of Organometallic Chemistry, 2018, 878, 84-95

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 1,3-disulfo-, sulfate (1:1) Solvents: Methanol ;  5 min, rt
Reference
Preparation, characterization and use of 1,3-disulfonic acid imidazolium hydrogen sulfate as an efficient, halogen-free and reusable ionic liquid catalyst for the trimethylsilyl protection of hydroxyl groups and deprotection of the obtained trimethylsilanes
Shirini, Farhad; Khaligh, Nader Ghaffari; Akbari-Dadamahaleh, Somayeh, Journal of Molecular Catalysis A: Chemical, 2012, 365, 15-23

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Indium ,  Lithium chloride Catalysts: Palladium Solvents: Dimethylformamide ;  2.5 h, 100 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Palladium-Catalyzed Inter- and Intramolecular Coupling Reactions of Aryl and Vinyl Halides Mediated by Indium
Lee, Phil Ho; Seomoon, Dong; Lee, Kooyeon, Organic Letters, 2005, 7(2), 343-345

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Toluene Catalysts: Nafion 117
Reference
Catalysis by solid superacids. 21. Nafion-H catalyzed de-tert-butylation of aromatic compounds
Olah, George A.; Prakash, G. K. Surya; Iyer, Pradeep S.; Tashiro, Masashi; Yamato, Takehiko, Journal of Organic Chemistry, 1987, 52(9), 1881-4

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Zinc Catalysts: Choline chloride ,  Zinc chloride ,  Stannous chloride ;  35 - 40 °C; 3 h, 35 - 40 °C
Reference
Green method for synthesis of 4,4-biphenol
, China, , ,

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Palladium Solvents: Water ;  0.5 h, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Suzuki-Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae
Schmidt, Bernd; Riemer, Martin, Journal of Organic Chemistry, 2014, 79(9), 4104-4118

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Copper oxide (Cu2O) Solvents: Ethanol ,  Water
Reference
The copper-catalyzed hydrolysis of 4,4'-dibromobiphenyl derivatives
Hanaoka, Takaaki; Yoshihiro, Sugi; Uchi, Kazutaka; Abe, Yoshimoto; Misono, Takahisa, Sekiyu Gakkaishi, 1994, 37(3), 328-32

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cupric acetate ,  Palladium diacetate Solvents: Dimethyl sulfoxide ,  Water ;  14 h, rt
Reference
"Benchtop" Biaryl Coupling Using Pd/Cu Cocatalysis: Application to the Synthesis of Conjugated Polymers
Minus, Matthew B. ; Moor, Sarah R. ; Pary, Fathima F.; Nirmani, L. P. T.; Chwatko, Malgorzata; et al, Organic Letters, 2021, 23(8), 2873-2877

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium acetate ,  Potassium hydroxide ,  Tetrabutylammonium bromide Catalysts: Palladium Solvents: Ethanol ,  Water ;  2 h, 100 °C
Reference
Microwave-assisted aqueous carbon-carbon cross-coupling reactions of aryl chlorides catalysed by reduced graphene oxide supported palladium nanoparticles
Zhang, Qingxiao; Mao, Zhan; Wang, Kaixuan; Phan, Nam Thanh Son; Zhang, Fang, Green Chemistry, 2020, 22(10), 3239-3247

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium (complexes with superparamagnetic iron oxide nanoparticle-supported Schiff base of diethylenetriamine and diacetyl monooxime) Solvents: Dimethylformamide ;  30 min, 90 °C
Reference
Facile and efficient protocols for C-C and C-N bond formation reactions using a superparamagnetic palladium complex as reusable catalyst
Karimi Zarchi, Mohammad Ali; Darbandizadeh Mohammad Abadi, Seyed Shahab Addin, Research on Chemical Intermediates, 2019, 45(5), 2605-2639

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium tetraphenylborate ,  Sodium carbonate Catalysts: Palladium (complexes with Fe3O4 magnetic nanoparticle supported S-(3-trimethoxysilylpropyl)-2-aminothiobenzamide) ,  S-[3-(Trimethoxysilyl)propyl] 2-aminobenzenecarbothioate (Fe3O4 magnetic nanoparticle supported; palladium complexes) Solvents: Water ;  15 min, 80 °C
Reference
Palladium-S-propyl-2-aminobenzothioate immobilized on Fe3O4 magnetic nanoparticles as catalyst for Suzuki and Heck reactions in water or poly(ethylene glycol)
Ghorbani-Choghamarani, Arash; Tahmasbi, Bahman; Moradi, Parisa, Applied Organometallic Chemistry, 2016, 30(6), 422-430

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  45 - 60 min, 120 - 130 °C
Reference
Organic synthesis via magnetic attraction: benign and sustainable protocols using magnetic nanoferrites
Nasir Baig, R. B.; Varma, Rajender S., Green Chemistry, 2013, 15(2), 398-417

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Diethylbenzene
Reference
Preparation of 4,4'-biphenols as materials for heat-resistant engineering plastics
, Japan, , ,

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Methyl α-D-glucopyranoside ,  Cupric acetate Solvents: Dimethylformamide ;  90 min, 40 °C
Reference
Cu(II)-catalyzed homocouplings of (hetero)arylboronic acids with the assistance of 2-O-methyl-D-glucopyranose
Yuan, Chunling; Zheng, Li; Zhao, Yingdai, Molecules, 2019, 24(20),

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: 1,3-Dimethyl-2-imidazolidinone ,  Calcium hydride ,  Cesium hydroxide ;  19 h, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Hydroxylation-Depolymerization of Oxyphenylene-Based Super Engineering Plastics To Regenerate Arenols
Minami, Yasunori ; et al, JACS Au, 2023, 3(8), 2323-2332

4,4'-Dihydroxybiphenyl Raw materials

4,4'-Dihydroxybiphenyl Preparation Products

4,4'-Dihydroxybiphenyl Suppliers

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4,4'-Dihydroxybiphenyl Related Literature

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